![molecular formula C17H15Cl2NO4 B4581095 2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4581095.png)
2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide
Description
This section is focused on providing an overview of the chemical compound, including its relevance and potential applications. The compound belongs to a class of organic molecules that might be of interest due to their structural features, which suggest potential biological activity or utility in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic aromatic substrates to more complex structures involving reactions like aminocarbonylation and others to introduce various functional groups (Kamiński et al., 2015). The synthesis routes are designed to yield specific target molecules with high purity and yield, employing catalysts and specific reagents to direct the reactions.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as NMR, IR, and mass spectrometry to elucidate the structure of the synthesized compounds. For example, compounds with similar structural frameworks have been characterized to confirm their structures and functional groups present (Gabriele et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include interactions with biological targets or other chemical reagents. The reactivity can be influenced by the presence of specific functional groups, such as the benzenesulfonamide moiety, which has been explored for antimicrobial and antifungal potentials (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug formulation and other chemical uses. Crystallographic studies can provide insights into the arrangement of molecules in the solid state, which impacts their physical properties (Liu et al., 2008).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-10(24-15-8-11(18)2-4-13(15)19)17(21)20-12-3-5-14-16(9-12)23-7-6-22-14/h2-5,8-10H,6-7H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWQTODVZVBAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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